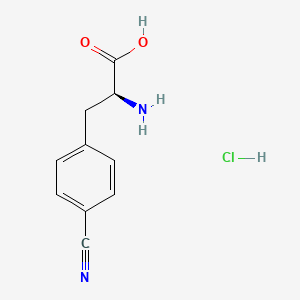

(S)-2-Amino-3-(4-Cyanophenyl)propansäurehydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

-(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride, commonly referred to as S-2-Amino-3-cyanophenylpropanoic acid hydrochloride, is an important and widely studied organic compound. It is a small molecule with a molecular weight of 185.6 and a melting point of 213-215°C. Its chemical structure consists of a cyclic amine, an amino acid, and a hydrochloride group. The compound is used in a variety of scientific applications, including research into its synthesis, biochemical and physiological effects, and its potential applications in the laboratory.

Wissenschaftliche Forschungsanwendungen

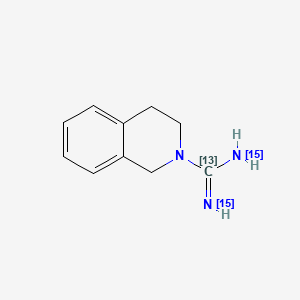

Synthese von Amidinen

L-4-Cyanophenylalanin dient als ein wichtiges Zwischenprodukt bei der Synthese von Amidinen . Amidine sind aufgrund ihrer Rolle als Argininmimetika wichtig. Arginin ist eine wichtige Aminosäure in der Biochemie, und Mimetika können helfen, seine biologischen Rollen zu untersuchen oder es in bestimmten Reaktionen zu ersetzen.

Infrarot (IR) und Raman-Spektroskopie

Diese Verbindung kann als eine IR- oder Raman-Sonde in Peptiden und rekombinanten Proteinen dienen . Seine einzigartige Struktur ermöglicht es ihm, bestimmte Wellenlängen von Licht zu absorbieren und zu emittieren, was es nützlich macht, um die Struktur und Dynamik von Proteinen zu untersuchen.

Fluoreszenz-Resonanz-Energie-Transfer (FRET)

L-4-Cyanophenylalanin wurde als ein Fluorophor in FRET-Substraten verwendet, insbesondere in Kombination mit Tryptophan (Trp) . FRET ist eine Technik, um die Nähe und Orientierung von Molekülen in biologischen Systemen zu untersuchen.

Organische Synthese

Als Zwischenprodukt in der organischen Synthese wird L-4-Cyanophenylalanin zur Herstellung verschiedener organischer Verbindungen verwendet . Seine Cyanophenylgruppe kann an mehreren Reaktionen teilnehmen und zur Synthese komplexer Moleküle beitragen.

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird diese Verbindung zur Entwicklung neuer Medikamente und zur Untersuchung ihrer Wechselwirkungen mit biologischen Systemen verwendet . Seine strukturelle Ähnlichkeit mit Phenylalanin macht es zu einem wertvollen Werkzeug in der medizinischen Chemie.

Chemische Forschung

L-4-Cyanophenylalanin wird auch in breiteren chemischen Forschungsanwendungen eingesetzt . Forscher verwenden es, um neue Reaktionen zu erforschen und neuartige Verbindungen zu synthetisieren, die verschiedene industrielle und wissenschaftliche Anwendungen haben könnten.

Biochemische Anwendungen

In biochemischen Anwendungen wird es verwendet, um Enzym-Substrat-Wechselwirkungen und andere biochemische Pfade zu untersuchen . Seine Einarbeitung in Peptide kann helfen, die Rolle von Phenylalanin in biologischen Prozessen zu klären.

Synthese von Tetrazolylphenylalanin

Die Verbindung wurde verwendet, um p-Tetrazolylphenylalanin durch 1,3-dipolare Cycloaddition mit Trimethylzinnazid zu erhalten . Diese Reaktion ist wichtig, um Verbindungen mit potenziellen pharmakologischen Aktivitäten zu schaffen.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-cyanophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSNISFWRBJSBI-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride suitable as a probe for studying protein folding?

A1: (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride, also known as L-4-Cyanophenylalanine (pCNPhe), exhibits fluorescence properties that make it valuable in protein folding studies. Specifically, it acts as a fluorescence resonance energy transfer (FRET) donor when paired with Tryptophan (Trp) as an acceptor []. This means that the energy from excited pCNPhe can be transferred to nearby Trp residues within a protein. By measuring changes in FRET efficiency, researchers can track alterations in protein conformation, such as the unfolding of the hydrophobic core during denaturation.

Q2: How does the structure of (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride compare to naturally occurring amino acids, and how does this impact its use in proteins?

A2: (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride is an unnatural amino acid that closely resembles the natural amino acid Phenylalanine. The key structural difference is the presence of a cyano group (-CN) attached to the phenyl ring in pCNPhe []. This modification is relatively small, allowing pCNPhe to be incorporated into proteins in place of Phenylalanine without significant structural disruption. This makes it a valuable tool for site-specific modifications, particularly within the hydrophobic core of proteins where Phenylalanine is commonly found.

Q3: Are there any alternative unnatural amino acids with similar properties that can be used in protein studies?

A3: Yes, the research highlights another unnatural amino acid, 4-ethynylphenylalanine (pENPhe), as a potential alternative to pCNPhe []. Like pCNPhe, pENPhe can also function as a FRET donor with Trp. Its ethynyl group is considered to be more hydrophobic than the cyano group in pCNPhe, suggesting that it may be a more suitable substitute for Phenylalanine in some hydrophobic protein environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)